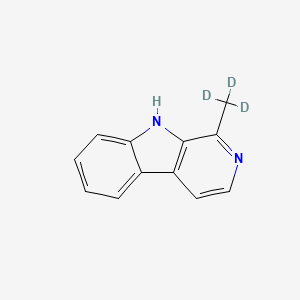
Bromopride-d3
Overview
Description
Bromopride-d3 is a deuterated form of Bromopride, a substituted benzamide with prokinetic and antiemetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Bromopride due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature .
Mechanism of Action
Target of Action
Bromopride-d3 primarily targets dopamine D2 receptors . These receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and gastrointestinal motility .
Mode of Action
As a dopamine antagonist, this compound works by blocking the action of dopamine, a neurotransmitter that transmits signals in the brain to produce smooth muscle relaxation . By inhibiting dopamine D2 receptors, this compound enhances the release of acetylcholine, a neurotransmitter responsible for muscle contraction. This results in increased gastrointestinal motility and accelerated gastric emptying .
Biochemical Pathways
It is known that the drug’s prokinetic properties are similar to those of metoclopramide, a drug used to treat nausea and vomiting . This suggests that this compound may affect similar biochemical pathways as metoclopramide.
Pharmacokinetics
this compound exhibits good bioavailability, with 50 to 75% of the drug being absorbed after oral administration . It is metabolized in the liver and has an elimination half-life of 4 to 5 hours . The drug is primarily excreted in the urine, with 10 to 14% of the drug being eliminated unchanged .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of gastrointestinal motility. By blocking dopamine D2 receptors, this compound increases the release of acetylcholine, leading to increased muscle contractions in the gastrointestinal tract . This results in accelerated gastric emptying and reduced transit time in the small intestine .
Biochemical Analysis
Biochemical Properties
Bromopride-d3, like Bromopride, is believed to interact with dopamine receptors in the central nervous system and the gastrointestinal tract . The main action of this compound is related to the blockade of dopamine-2 receptors . Similar to other benzamide derivatives, the stimulation of the gastrointestinal tract by this compound is mediated at least in part by indirect cholinergic activity .
Cellular Effects
Bromopride, the parent compound, is generally well-tolerated, with the most common adverse effects being somnolence and fatigue . It may rarely cause extrapyramidal symptoms and, like metoclopramide, may increase prolactin levels .
Molecular Mechanism
Bromopride, the parent compound, is known to act as a dopamine antagonist, blocking dopamine-2 receptors in the central nervous system and gastrointestinal tract . This action is believed to be responsible for its antiemetic and prokinetic properties .
Temporal Effects in Laboratory Settings
Bromopride, the parent compound, has a half-life of 4 to 5 hours, with 10 to 14% unchanged excretion in the renal system .
Metabolic Pathways
Bromopride, the parent compound, is known to undergo hepatic metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromopride-d3 involves the incorporation of deuterium atoms into the Bromopride molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the following steps:
Bromination: The starting material, 4-amino-2-methoxybenzoic acid, is brominated using bromine in the presence of a suitable catalyst.
Amidation: The brominated intermediate is then reacted with N,N-diethyl-2-aminoethylamine to form the corresponding amide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and catalysts is optimized to achieve efficient deuteration .
Chemical Reactions Analysis
Types of Reactions: Bromopride-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Bromopride-d3 is extensively used in scientific research for various applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Bromopride in biological systems.
Metabolism Studies: Helps in identifying metabolic pathways and intermediates of Bromopride.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Bromopride.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Bromopride in biological samples
Comparison with Similar Compounds
Metoclopramide: A closely related compound with similar prokinetic and antiemetic properties. The primary difference is the presence of a chlorine atom instead of a bromine atom.
Domperidone: Another dopamine antagonist with similar uses but different pharmacokinetic properties.
Uniqueness of Bromopride-d3:
Deuterium Labeling: The presence of deuterium atoms in this compound provides a unique advantage in mass spectrometric analysis, allowing for precise quantification and differentiation from non-deuterated Bromopride.
Enhanced Stability: Deuterium atoms can enhance the metabolic stability of the compound, making it a valuable tool in pharmacokinetic studies.
Properties
IUPAC Name |
4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYAQDDTCWHPPL-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675732 | |
| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189498-49-4 | |
| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid](/img/structure/B564786.png)





![5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)](/img/structure/B564799.png)
![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)
![1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene](/img/structure/B564805.png)
![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine](/img/structure/B564806.png)

